methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate
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Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound can undergo, including any known reaction mechanisms.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Behavior
Research on cyanamide derivatives, including thiadiazolines, has demonstrated their potential in creating new chemical entities through reactions with various agents. For example, the preparation and amidination of thiadiazolines involve complex reactions with potassium ethoxythiocarbonylcyanamide, leading to products like 2-amidino-Δ4,2,4-thiadiazolines and 1,3,5-triazines. These reactions are catalyzed by both bases and acids, illustrating the compound's reactivity and utility in synthesizing novel heterocyclic compounds (Fuchigami, Nonaka, & Odo, 1976).
Applications in Material Science
Thiadiazolidine compounds have been explored for their phytotoxic properties and potential applications in herbicides. The structural modification of thiadiazolidines, investigated using enzymes like glutathione S-transferase, has revealed insights into the metabolic activation of peroxidizing thiadiazolidine compounds. Such research opens avenues for designing thiadiazolidine-ester type herbicides with specific selectivity among plant species, showcasing the application of these compounds in agricultural chemistry (Senoo et al., 1996).
Antimicrobial and Antifungal Activities
Derivatives of thiadiazolines, specifically those synthesized from imino-4-methoxyphenol thiazole, have shown moderate activity against bacterial and fungal species. This suggests potential applications in the development of new antimicrobial and antifungal agents. The synthesis and characterization of such compounds, along with their tested biological activities, highlight the utility of these derivatives in addressing challenges in medical and pharmaceutical chemistry (Vinusha et al., 2015).
Pharmacological Evaluation
The synthesis of bis-heterocyclic derivatives incorporating thiadiazole moieties has revealed their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. Such research underscores the versatility of thiadiazolines and related compounds in the development of new pharmacological agents with diverse therapeutic applications (Kumar & Panwar, 2015).
Safety And Hazards
This would involve a review of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties or biological activity.
Please consult with a professional chemist or researcher for more specific and detailed information. They may have access to more recent data or proprietary databases that could provide more information about this specific compound.
properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl3N4O3S/c1-17-9-11-19(12-10-17)30-22(18-7-5-4-6-8-18)31-24-32(20-13-15-21(35-2)16-14-20)23(26(27,28)29)33(37-24)25(34)36-3/h4-16,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNUNBMJMKHNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N=C3N(C(N(S3)C(=O)OC)C(Cl)(Cl)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate |
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